methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate” is a chemical compound that is offered by Benchchem for various applications. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide family .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Scientific Research Applications
Organic Synthesis Methodologies
Research in the field of organic synthesis has led to the development of novel biologically active compounds utilizing thiadiazine derivatives. A study by Zia-ur-Rehman et al. (2009) detailed the synthesis of a series of potentially biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides through ultrasonic mediated N-alkylation, demonstrating the versatility of thiadiazine scaffolds in medicinal chemistry (Zia-ur-Rehman et al., 2009).
Antimicrobial and Antioxidant Activities
Compounds derived from thiadiazine have shown promising antimicrobial and antioxidant properties. For example, Kuş et al. (2008) synthesized novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of the benzimidazole class and evaluated their antioxidant properties, indicating the potential therapeutic applications of these compounds (Kuş et al., 2008). Additionally, Gopi et al. (2016) focused on the antioxidant and antimicrobial evaluation of 4-((5-((1 H-benzo [d] [1,2,3] triazol-y)methyl)-1,3,4 thiadiazol-2yl)diazenyl derivatives, showcasing the bioactivity of these molecules (Gopi et al., 2016).
Molecular Aggregation Studies
The effects of molecular aggregation on the spectral properties of thiadiazine derivatives have been extensively studied. Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation in derivatives, highlighting how molecular interactions influence fluorescence properties and potentially the bioactivity of these compounds (Matwijczuk et al., 2016).
Future Directions
The future directions for this compound could involve further exploration of its potential pharmacological activities. The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of this compound, has been associated with various biological activities, suggesting potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be KATP channels and AMPA receptors . These targets play crucial roles in various biological activities, including insulin release, vascular smooth muscle relaxation, and neurotransmission .
Mode of Action
The compound interacts with its targets by binding to specific sites, leading to changes in their function. For instance, when acting as a KATP channel activator , it can enhance the opening of these channels, leading to hyperpolarization of the cell membrane and inhibition of insulin release . As an AMPA receptor modulator , it can alter the receptor’s response to glutamate, a key neurotransmitter .
Biochemical Pathways
The activation of KATP channels and modulation of AMPA receptors can affect multiple biochemical pathways. For example, KATP channel activation can influence the insulin signaling pathway , leading to changes in glucose metabolism . AMPA receptor modulation can impact the glutamatergic signaling pathway , affecting synaptic plasticity and neuronal excitability .
Result of Action
The activation of KATP channels can lead to the inhibition of insulin release, potentially impacting glucose homeostasis . The modulation of AMPA receptors can alter neuronal excitability, which could have implications for neurological conditions .
Properties
IUPAC Name |
methyl 4-[[2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c1-26-16(23)10-2-5-12(6-3-10)19-15(22)9-27-17-20-13-7-4-11(18)8-14(13)28(24,25)21-17/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBSBDOXCQPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.